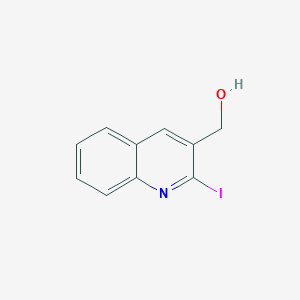

(2-Iodoquinolin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-iodoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWYEQNEXNDCCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542978 | |

| Record name | (2-Iodoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101330-11-4 | |

| Record name | (2-Iodoquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodoquinolin 3 Yl Methanol

Direct Synthesis of (2-Iodoquinolin-3-yl)methanol

The most direct route involves the synthesis and subsequent reduction of an aldehyde precursor, providing specific functionalization at the C3 position.

The final step in the direct synthesis of this compound is the reduction of its corresponding aldehyde, 2-iodoquinoline-3-carbaldehyde (B1311653). This transformation is efficiently accomplished using a standard reducing agent. mdpi.comscispace.com A solution of 2-iodoquinoline-3-carbaldehyde in methanol (B129727) is treated with sodium borohydride (B1222165) (NaBH₄), typically under ice-cooling conditions. mdpi.commdpi.com The reaction proceeds smoothly, and after stirring for approximately one hour at room temperature, the desired alcohol product, this compound, is obtained in high yield following an aqueous workup and filtration. mdpi.com One reported synthesis achieved a 93% yield for this reduction step. mdpi.com

Table 1: Reduction of 2-Iodoquinoline-3-carbaldehyde

| Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Iodoquinoline-3-carbaldehyde | NaBH₄, MeOH, Ice-cooling to rt | This compound | 93% | mdpi.com |

The critical precursor, 2-iodoquinoline-3-carbaldehyde, is effectively synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622). mdpi.comscispace.com This transformation is a halogen exchange reaction, often referred to as a Finkelstein reaction. The process involves heating 2-chloroquinoline-3-carbaldehyde with sodium iodide (NaI) in acetonitrile (B52724) (MeCN). mdpi.comscispace.com The addition of concentrated hydrochloric acid (HCl) is also reported to facilitate this reaction. mdpi.comscispace.com This method is highly efficient, providing the desired 2-iodoquinoline-3-carbaldehyde in yields as high as 90%. mdpi.comscispace.com This precursor strategy is foundational for the subsequent reduction to this compound. mdpi.com

Table 2: Synthesis of 2-Iodoquinoline-3-carbaldehyde

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | NaI, conc. HCl, MeCN, 85 °C | 2-Iodoquinoline-3-carbaldehyde | 90% | mdpi.comscispace.com |

Broader Synthetic Approaches to Iodinated Quinoline (B57606) Derivatives

Beyond the specific synthesis of this compound, a variety of methods have been developed for the regioselective iodination of the quinoline scaffold. These protocols are crucial for creating a diverse range of iodinated quinoline building blocks for use in medicinal and materials chemistry.

Achieving regioselectivity, particularly at the C3 position, is a key challenge in quinoline chemistry. Modern synthetic methods have addressed this through radical-mediated and hypervalent iodine-based approaches.

Direct C-H iodination of quinolines via a radical pathway has emerged as a powerful, metal-free method for achieving C3 selectivity. researchgate.netrsc.org These protocols are noted for their operational simplicity and good functional group tolerance. acs.org A common strategy involves the use of molecular iodine (I₂) in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), in a solvent like dichloroethane (DCE) at elevated temperatures. acs.org Mechanistic studies suggest that the reaction proceeds through the in-situ generation of an iodo radical. acs.orgacs.org

Another successful radical-based system employs sodium iodide (NaI) with an oxidant like potassium persulfate (K₂S₂O₈) and a catalytic amount of a cerium salt (Ce(NO₃)₃·6H₂O). rsc.org This method has proven effective for the C3 iodination of both electron-rich and electron-poor quinoline derivatives. rsc.orgrsc.org These radical approaches provide a scalable and general route to 3-iodoquinolines. rsc.org

Table 3: Radical-Mediated C3-Iodination of Quinolines

| Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Quinoline | I₂, TBHP, DCE, 120 °C | 3-Iodoquinoline | 75% | acs.org |

| Quinoline | NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O, DCE, 130 °C | 3-Iodoquinoline | 40% | rsc.org |

| 6-Methylquinoline | NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O, DCE, 130 °C | 3-Iodo-6-methylquinoline | 62% | rsc.org |

| 8-Nitroquinoline | NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O, DCE, 130 °C | 3-Iodo-8-nitroquinoline | 80% | rsc.org |

Hypervalent iodine reagents are valued as environmentally benign tools in organic synthesis due to their unique reactivity, which often mimics that of heavy metals. acs.orgnih.gov These reagents are effective in promoting a variety of oxidative functionalizations, including halogenations. nih.govnih.gov In the context of quinoline systems, hypervalent iodine(III) reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) have been successfully used to achieve C3-H regioselective halogenation of 4-quinolones under mild, room temperature conditions. nih.gov

The reaction typically involves the 4-quinolone substrate, a potassium halide salt (e.g., KI for iodination), and the hypervalent iodine reagent. nih.gov A proposed mechanism suggests that the hypervalent iodine reagent first undergoes a ligand exchange with the halide salt to form a non-symmetrical hypervalent iodine intermediate. nih.gov This intermediate can then evolve to produce an active electrophilic halogenating species, which is attacked by the electron-rich C3 position of the 4-quinolone, leading to the final halogenated product after deprotonation. nih.gov Furthermore, reagents like PhI(OCOCF₃)₂ have been shown to mediate the iodocyclization of N-arylpropynamides to selectively form iodinated quinolin-2-ones. acs.org

Table 4: Hypervalent Iodine(III)-Mediated Halogenation of 4-Quinolones

| Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Phenyl-4-quinolone | KCl, PIFA, MeOH, rt | 3-Chloro-2-phenyl-4-quinolone | 86% | nih.gov |

| 2-Phenyl-4-quinolone | KCl, PIDA, MeOH, rt | 3-Chloro-2-phenyl-4-quinolone | 79% | nih.gov |

| 2-Phenyl-4-quinolone | KBr, PIFA, MeOH, rt | 3-Bromo-2-phenyl-4-quinolone | 94% | nih.gov |

| 2-Phenyl-4-quinolone | KI, PIFA, MeOH, rt | 3-Iodo-2-phenyl-4-quinolone | 96% | nih.gov |

Regioselective Iodination Protocols for Quinoline Ring Systems

Finkelstein Reaction and Related Halogen Exchange Methodologies

The Finkelstein reaction and similar halogen exchange processes represent a direct and efficient strategy for the synthesis of iodoquinolines from their corresponding chloro- or bromo-analogs. This approach is particularly effective for producing this compound precursors.

A notable application of this methodology is the conversion of 2-chloroquinolines to their 2-iodo counterparts. For instance, 2-chloroquinoline-3-carbaldehyde can be effectively transformed into 2-iodoquinoline-3-carbaldehyde by treatment with sodium iodide (NaI) and concentrated hydrochloric acid in acetonitrile. scispace.com This precursor, 2-iodoquinoline-3-carbaldehyde, is then readily reduced to the target compound, this compound. mdpi.com The general principle of the Finkelstein reaction relies on the differential solubility of sodium halides in solvents like acetone (B3395972) or methanol; sodium iodide is soluble, while the resulting sodium chloride or bromide is not, thus driving the reaction to completion. askfilo.comquora.comquora.comorganicmystery.com

Acid-mediated halogen exchange offers another powerful route. Heterocyclic chlorides, including those of quinoline, can be converted to their iodide derivatives in high yields using sodium iodide in the presence of an acid. thieme-connect.comresearchgate.net This method is advantageous as it often avoids the need for transition metal catalysts and proceeds under relatively mild conditions with high regioselectivity. thieme-connect.comresearchgate.net Specifically, chloro-substituents at the 2- and 4-positions of the quinoline ring are readily exchanged for iodide. thieme-connect.comresearchgate.net

| Precursor | Reagents | Product | Yield | Reference |

| 2-Chloroquinoline-3-carbaldehyde | NaI, conc. HCl, MeCN | 2-Iodoquinoline-3-carbaldehyde | 90% | scispace.commdpi.com |

| 3-Bromoquinoline | NaI, CuI, N,N'-dimethyl-1,2-cyclohexanediamine | 3-Iodoquinoline | - | mdma.ch |

| 4,7-Dichloroquinoline HCl | NaI, Acid | 7-Chloro-4-iodoquinoline | ~90% | thieme-connect.comresearchgate.net |

| 2-Chloroquinolines | NaI, Acid | 2-Iodoquinolines | 75-91% | thieme-connect.comresearchgate.net |

This table summarizes key halogen exchange reactions for the synthesis of iodoquinoline precursors.

Oxidative Annulation and Cycloaddition Strategies for Iodoquinoline Formation

Oxidative annulation and cycloaddition reactions provide versatile pathways to construct the iodinated quinoline core. These methods often involve the formation of multiple bonds in a single operational sequence.

A significant strategy is the regioselective iodocyclization of 2-aminoaryl propargyl alcohols. rsc.org This process can be part of a one-pot, three-component reaction to produce substituted 3-iodoquinolines. rsc.orgmdpi.com For example, the reaction of 2-aminoaryl propargyl alcohols with aryldiazonium salts and molecular iodine leads to the formation of 6-(aryldiazenyl)-3-iodoquinolines through a sequence of azo-coupling, iodocyclization, and aromatization. rsc.org

Another powerful technique is the single-step synthesis of 3-iodoquinolines from 1-(2-aminophenyl)ketones via a regioselective (6-endo dig) electrophilic cyclization. acs.org Iodine-mediated oxidative annulation is also a key strategy; for instance, a mechanochemical process using iodine can produce multi-substituted quinoline derivatives from aniline (B41778) precursors in a solvent-free manner. researchgate.net In such reactions, the iodine not only acts as an activator but can also be incorporated into the final quinoline structure, making it available for further functionalization. researchgate.net

Cycloaddition reactions also play a role in forming the quinoline skeleton, which can then be iodinated. While direct cycloaddition to form this compound is less common, the construction of the quinoline ring system via [4+2] cycloadditions (Povarov reaction) is a well-established method that can be catalyzed by iodine. rsc.orgwikipedia.org These reactions can be followed by subsequent iodination steps.

| Starting Materials | Key Process | Product Type | Reference |

| 2-Aminoaryl propargyl alcohols, aryldiazonium salts, I₂ | Azo-coupling, Iodocyclization | 6-(Aryldiazenyl)-3-iodoquinolines | rsc.orgmdpi.com |

| 1-(2-Aminophenyl)ketones | Regioselective electrophilic cyclization | 3-Iodoquinolines | acs.org |

| N-Tosyl-2-propynylamines, Diaryliodonium triflate, NIS | Cyclization/Iodination | 4-Substituted-3-iodoquinolines | acs.org |

| Aniline derivatives | Iodine-mediated oxidative annulation | Substituted quinolines | researchgate.net |

This table highlights various cyclization and annulation strategies leading to iodinated quinolines.

One-Pot and Multicomponent Reactions for Iodinated Quinoline Construction

One-pot and multicomponent reactions (MCRs) are highly efficient for synthesizing complex molecules like iodinated quinolines from simple precursors in a single step, enhancing atom economy and reducing waste. rsc.org

The Doebner reaction, a type of MCR, has been adapted for the synthesis of iodinated quinolines. wikipedia.orgnih.goviipseries.org For instance, 6-iodo-substituted quinoline-4-carboxylic acids can be prepared in a one-pot, three-component reaction using an iodo-aniline, pyruvic acid, and various aldehydes with trifluoroacetic acid as a catalyst. nih.gov This approach is notable for its rapid reaction times and high yields. nih.gov

Another example is the three-component reaction of 2-aminoaryl propargyl alcohols, aryldiazonium salts, and molecular iodine to yield 6-(aryldiazenyl)-3-iodoquinolines. rsc.orgmdpi.com This method combines azo-coupling and electrophilic iodocyclization in a single pot. rsc.org Furthermore, multicomponent reactions involving aryl diazonium salts, nitriles, and alkynes have been developed for the catalyst- and additive-free synthesis of multiply substituted quinolines, which can include iodinated analogs. researchgate.net

These MCRs offer a powerful platform for generating libraries of substituted quinolines, including those with iodine functionalization, which are valuable for further synthetic transformations. rsc.org

| Reaction Type | Components | Product | Catalyst/Conditions | Reference |

| Doebner Reaction | Iodo-aniline, Pyruvic acid, Aldehyde | 6-Iodo-quinoline-4-carboxylic acids | Trifluoroacetic acid | nih.gov |

| Azo-coupling/Iodocyclization | 2-Aminoaryl propargyl alcohol, Aryldiazonium salt, I₂ | 6-(Aryldiazenyl)-3-iodoquinolines | Room temperature | rsc.orgmdpi.com |

| Cascade Annulation | Aryl diazonium salt, Nitrile, Alkyne | Multiply substituted quinolines | Catalyst- and additive-free | researchgate.net |

| Ugi-Post-Cyclization | 2-Iodoaniline, Isocyanide, Aldehyde, Carboxylic acid | Indoloquinolines | CuI, L-proline | rsc.org |

This table showcases the utility of one-pot and multicomponent reactions in constructing iodinated quinoline scaffolds.

Role of Methanol and Other Solvents in the Synthesis of Iodinated Quinoline Compounds

The choice of solvent is critical in the synthesis of iodinated quinoline compounds, influencing reaction pathways, yields, and even participating as a reactant. Methanol and dimethyl sulfoxide (B87167) (DMSO) are particularly noteworthy in this context.

Methanol plays a direct and crucial role in the final step to obtain this compound. The reduction of its precursor, 2-iodoquinoline-3-carbaldehyde, is effectively carried out using sodium borohydride (NaBH₄) in methanol as the solvent. scispace.commdpi.com Methanol is also used as a solvent in the Finkelstein reaction, where its ability to dissolve sodium iodide while precipitating less soluble sodium chloride or bromide drives the equilibrium towards the desired iodoalkane. askfilo.comorganicmystery.commanac-inc.co.jp Furthermore, methanol can act as a co-solvent in various quinoline syntheses, such as in ionic liquid-promoted tandem addition/annulation reactions. nih.gov In some cases, methanol can even serve as a formyl source in electrochemical C-H formylation of quinolines. organic-chemistry.org

Dimethyl sulfoxide (DMSO) is another versatile solvent that can also function as a reactant. rsc.orggaylordchemical.comresearchgate.netrsc.org In several transition-metal-free quinoline syntheses, DMSO serves as a one-carbon source to complete the quinoline skeleton. organic-chemistry.orggaylordchemical.comacs.org For example, it can provide a methine (=CH-) equivalent in the oxidative annulation of anilines and aryl ketones. organic-chemistry.org In other instances, DMSO can regioselectively incorporate three carbon atoms into a fused quinoline structure. rsc.orgrsc.org Its dual role as both solvent and building block offers a highly atom-economical and environmentally favorable approach to quinoline synthesis. researchgate.netacs.org

| Solvent | Role | Reaction Example | Reference |

| Methanol | Reducing agent solvent | Reduction of 2-iodoquinoline-3-carbaldehyde with NaBH₄ | scispace.commdpi.com |

| Halogen exchange solvent | Finkelstein reaction of alkyl halides with NaI | askfilo.comorganicmystery.commanac-inc.co.jp | |

| Co-solvent | Ionic liquid-promoted quinoline synthesis | nih.gov | |

| Reactant (Formyl source) | Electrochemical C-H formylation of quinolines | organic-chemistry.org | |

| DMSO | Solvent and Reactant (C1 source) | Metal-free synthesis of 3-ketoquinolines from acetophenones | gaylordchemical.comacs.org |

| Solvent and Reactant (C1 source) | Co(III)-catalyzed synthesis of 2-substituted quinolines | organic-chemistry.org | |

| Solvent and Reactant (C3 source) | Synthesis of fused 2-aryl-4-methylquinolines | rsc.orgrsc.org | |

| Acetic Acid | Solvent and Catalyst | Doebner reaction for 6-iodo-quinoline-4-carboxylic acids | nih.govmdpi.com |

This table illustrates the diverse roles of solvents in the synthesis of iodinated quinolines.

Chemical Reactivity and Transformations of 2 Iodoquinolin 3 Yl Methanol

Reactions Involving the Carbon-Iodine Bond (C-I) at the C2 Position

The carbon-iodine bond in (2-Iodoquinolin-3-yl)methanol is a focal point for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The iodo-substituent at the C2 position of the quinoline (B57606) ring makes this compound an excellent substrate for these transformations.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been successfully applied to 2-iodoquinoline (B1585599) derivatives. mdpi.comnrochemistry.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. washington.edugold-chemistry.org For instance, the Sonogashira reaction of 2-iodoquinolines with terminal alkynes like 2-ethynylbenzaldehyde, catalyzed by PdCl2(PPh3)2 and CuI in the presence of triethylamine, proceeds with good yields. mdpi.com This method is instrumental in synthesizing various alkynyl-substituted quinolines, which are precursors to fused heterocyclic systems. mdpi.comnih.gov The general reactivity trend for the halide in Sonogashira coupling is I > OTf > Br > Cl. nrochemistry.com

Table 1: Examples of Sonogashira Coupling with 2-Iodoquinoline Derivatives

| 2-Iodoquinoline Derivative | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-Iodoquinoline | 2-Ethynylbenzaldehyde | PdCl2(PPh3)2, CuI, Et3N | 2-(2-Formylphenylethynyl)quinoline | 71 | mdpi.com |

| 3-Substituted 2-Iodoquinoline | 2-Ethynylbenzaldehyde | PdCl2(PPh3)2, CuI, Et3N | 2-(2-Formylphenylethynyl)-3-substituted quinoline | 44-84 | mdpi.com |

| 4-Iodoquinolin-3-ol | Various Alkynes | Pd(PPh3)4, CuI, Et3N:CH3CN | 2-Substituted furo[2,3-c]quinolines | Good | nih.gov |

The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an aryl or vinyl halide. mdpi.comtcichemicals.com This reaction, catalyzed by a palladium complex, is known for its mild reaction conditions and tolerance of a wide range of functional groups. mdpi.comtcichemicals.com While specific examples involving this compound are not extensively detailed in the provided results, the general applicability of Suzuki coupling to iodoquinolines is well-established for creating biaryl structures. researchgate.net The catalytic cycle typically involves an oxidative addition, transmetalation, and reductive elimination sequence. mdpi.com

The Heck reaction provides a method for the arylation or vinylation of alkenes using an aryl or vinyl halide. wikipedia.org This palladium-catalyzed reaction has been employed in the synthesis of quinolin-2(1H)-ones from 2-iodoanilines and alkenes. nih.gov The reaction of 3-iodoquinolin-2(1H)-one with an alkene has also been reported. nih.gov Although direct examples with this compound are not specified, the reactivity of the iodoquinoline core suggests its potential as a substrate in Heck coupling reactions for the synthesis of substituted quinolines. wikipedia.orgnih.gov

Nucleophilic Aromatic Substitution Reactions

The quinoline ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of the nitrogen atom in the quinoline ring facilitates this type of reaction, especially at the 2- and 4-positions, by stabilizing the anionic Meisenheimer intermediate formed during the reaction. echemi.com While the iodo group is a good leaving group, SNAr reactions on 2-iodoquinolines are less common than cross-coupling reactions. However, in certain cases, direct displacement of the iodide by a potent nucleophile can occur, particularly if the quinoline ring is further activated. nih.govpageplace.de For example, amination reactions on 8-fluoroquinoline-2-carbaldehydes with dimethylamine (B145610) proceed efficiently, demonstrating the susceptibility of the quinoline system to nucleophilic attack. rsc.org

Reactions Involving the Hydroxyl Group

The primary alcohol functionality of this compound offers another site for chemical modification, allowing for oxidation, esterification, etherification, and further derivatization.

Oxidation Reactions of the Primary Alcohol

The primary alcohol group of this compound can be readily oxidized to the corresponding aldehyde, 2-iodoquinoline-3-carbaldehyde (B1311653). scispace.comnih.gov This transformation is a crucial step in the synthesis of more complex molecules. A common and effective method for this oxidation involves the use of manganese dioxide (MnO2). Another established procedure utilizes a solution of the alcohol in a suitable solvent, followed by the addition of an oxidizing agent. scispace.com For example, a solution of this compound in a solvent can be treated with an oxidizing agent to yield 2-iodoquinoline-3-carbaldehyde, which is a key intermediate for building fused indolizine (B1195054) scaffolds. mdpi.comscispace.com

Esterification and Etherification Reactions

The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids or their derivatives, typically under acidic conditions or in the presence of a coupling agent, to form the corresponding esters. masterorganicchemistry.comresearchgate.net This reaction is a fundamental transformation for creating ester derivatives which may have different physicochemical properties.

Etherification of the hydroxyl group can be achieved by reacting this compound with an alkyl halide in the presence of a base. For instance, methylation of the hydroxyl group to form a methoxymethyl ether has been reported as part of a multi-step synthesis. scispace.com This modification can serve as a protecting group strategy or to introduce specific functionalities. A patent describes the use of (6-benzyloxy-2-iodoquinolin-3-yl)methanol, an ether derivative, in the synthesis of camptothecin (B557342) compounds. google.com

Derivatization for Complex Molecular Scaffolds

This compound and its derivatives serve as versatile building blocks for the synthesis of complex molecular scaffolds. The dual reactivity of the C-I bond and the hydroxyl group allows for sequential or tandem reactions to construct intricate heterocyclic systems.

For example, after Sonogashira coupling at the C2 position, the resulting alkynyl quinoline can undergo further transformations. mdpi.comnih.gov The hydroxyl group can be modified or used as a handle for attaching other molecular fragments. One notable application is in the synthesis of rosettacin (B1262365) and the aromathecin family of compounds, where 2-iodoquinoline-3-carbaldehyde, derived from the oxidation of this compound, is a key precursor. mdpi.comscispace.comresearchgate.net The aldehyde is used in a Sonogashira reaction, and the resulting product undergoes a series of reactions including oxime formation and thermal cyclization to construct the final pentacyclic scaffold. mdpi.com This highlights the strategic importance of this compound as a starting material for complex natural product synthesis.

Transformations of the Quinoline Heterocycle

The chemical reactivity of the quinoline heterocycle in this compound is dominated by the presence of the iodine atom at the C2 position. This carbon-iodine bond is the primary site for transformations, most notably serving as a handle for palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing more complex molecular architectures by forming new carbon-carbon bonds, leading to the annulation of new rings onto the quinoline framework.

A predominant transformation involves the Sonogashira coupling of the 2-iodoquinoline core with various terminal alkynes. This reaction is often the initial step in a tandem or one-pot sequence that leads to the formation of fused heterocyclic systems. Following the initial coupling, the newly introduced alkyne moiety, in conjunction with a suitably positioned nucleophile, undergoes an intramolecular cyclization to generate a new ring fused to the quinoline scaffold.

One significant application of this strategy is the synthesis of furo[2,3-c]quinolines. In this process, a 2-iodoquinoline derivative is reacted with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst like CuI. The resulting intermediate then undergoes a 5-endo-dig cyclization, facilitated by the nucleophilic attack of a neighboring hydroxyl group, to yield the furo[2,3-c]quinoline core. nih.gov This methodology has been effectively used to produce a variety of substituted furo[2,3-c]quinolines, which are of interest for their potential biological activities. nih.govnih.gov

A more complex example is the construction of the core structure of the rosettacin family of compounds. mdpi.comscispace.com In this synthesis, a derivative of this compound, specifically 2-iodo-3-methoxymethylquinoline, undergoes a Sonogashira coupling with 2-ethynylbenzaldehyde. mdpi.com The product of this coupling is then converted into an oxime. Subsequent thermal cyclization of the oxime leads to an isoquinoline (B145761) N-oxide, which then undergoes a Reissert–Henze-type reaction to form the final, complex benz hud.ac.ukwikipedia.orgindolizino[1,2-b]quinolin-11(13H)-one ring system. mdpi.comscispace.com This multi-step transformation highlights the utility of the 2-iodoquinoline scaffold as a versatile building block for the synthesis of intricate polycyclic alkaloids.

While the Sonogashira reaction is prominently featured, the C2-iodo group is also amenable to other palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are widely used for C-C bond formation with organohalides. wikipedia.orgwikipedia.org For instance, the Suzuki-Miyaura coupling of various iodoquinolines with boronic acids is a well-established method for producing aryl- or vinyl-substituted quinolines. researchgate.netresearchgate.net Similarly, the Heck reaction offers a pathway to introduce alkenyl substituents by coupling with alkenes. nih.govorganic-chemistry.org Although specific examples starting directly with this compound are less common in the literature, the known reactivity of the iodoquinoline core suggests these transformations are highly feasible.

The following table summarizes key transformations of the quinoline heterocycle starting from 2-iodoquinoline derivatives, illustrating the formation of fused ring systems.

Table 1: Transformations of the 2-Iodoquinoline Heterocycle via Palladium-Catalyzed Annulation

| Starting Material Derivative | Reaction Type | Reagents & Conditions | Product | Ref |

| 4-Iodoquinolin-3-ol | Sonogashira Coupling / 5-endo-dig Cyclization | Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N:CH₃CN, 70°C | 2-Substituted furo[2,3-c]quinoline | nih.gov |

| 2-Iodo-3-methoxymethylquinoline | Sonogashira Coupling | 2-Ethynylbenzaldehyde, CuI, Et₃N, PdCl₂(PPh₃)₂ | 2-(3-Methoxymethylquinolin-2-yl)ethynylbenzaldehyde | mdpi.com |

| 2,6,8-Triaryl-3-iodoquinolin-4(1H)-one | Sonogashira Coupling / Cyclization | Terminal Acetylene, Et₃N, DMF-H₂O | 2-Substituted 4,6,8-triaryl-1H-furo[3,2-c]quinoline | researchgate.net |

| 2-Aryl-3-iodo-4-methoxyquinoline | Suzuki-Miyaura Coupling | Phenylboronic Acid, Pd Catalyst | 2,3-Diaryl-4-methoxyquinoline | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Iodoquinolin 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For (2-Iodoquinolin-3-yl)methanol, a ¹H NMR spectrum would be expected to show distinct signals for each chemically non-equivalent proton. The protons on the quinoline (B57606) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (e.g., doublets, triplets) revealing their positions relative to each other and the nitrogen atom. A characteristic singlet for the proton at position 4 would likely be observed at a downfield shift. The methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region (typically δ 4.5-5.0 ppm). The hydroxyl proton (-OH) would present as a broad singlet, the position of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The carbon atoms of the quinoline ring would resonate in the downfield region (typically δ 120-150 ppm). The carbon bearing the iodine atom (C2) would be significantly shifted, and its precise location would be a key identifier. The methylene carbon (-CH₂OH) would appear at a characteristic upfield shift (typically δ 60-70 ppm).

Table 4.1.1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Quinoline-H | 7.0 - 8.5 | m |

| H-4 | Downfield | s |

| CH₂ | 4.5 - 5.0 | s or d |

Table 4.1.2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Quinoline-C | 120 - 150 |

| C-I | Shifted value |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₈INO), high-resolution mass spectrometry would be used to confirm its elemental composition by providing a highly accurate mass measurement. The nominal molecular weight is 285.08 g/mol .

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. The fragmentation pattern, generated by the breakdown of the molecular ion, would provide valuable structural information. Expected fragmentation pathways would include the loss of the hydroxyl group, the iodine atom, or cleavage of the methanol (B129727) substituent.

Table 4.2.1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Description |

|---|---|---|

| 285 | [C₁₀H₈INO]⁺ | Molecular Ion |

| 254 | [C₁₀H₇IN]⁺ | Loss of -CH₂OH |

| 158 | [C₁₀H₈NO]⁺ | Loss of -I |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aromatic quinoline ring would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system would produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. A distinct C-O stretching band for the primary alcohol would be expected in the 1000-1260 cm⁻¹ range.

Table 4.3.1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=C, C=N (Aromatic) | Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure. This would include precise bond lengths, bond angles, and torsion angles. The analysis would also reveal the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. This data is crucial for understanding the molecule's conformation and supramolecular chemistry.

Table 4.4.1: Crystallographic Data Parameters to be Determined for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between atoms (Å) |

| Bond Angles | Angles between bonded atoms (°) |

Challenges and Future Research Directions in the Chemistry of Iodinated Quinoline Methanols

Development of More Sustainable and Greener Synthetic Pathways

The traditional synthesis of quinolines often involves harsh conditions, toxic reagents, and the generation of significant waste. researchgate.net Consequently, a major research thrust is the development of more environmentally benign synthetic methods.

Current Approaches and Limitations:

Classic quinoline (B57606) syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions, while effective, often require strong acids, high temperatures, and result in low atom economy. mdpi.comnih.gov Recent efforts have focused on greener alternatives.

Emerging Green Methodologies:

Catalytic Systems: The use of catalysts, particularly those based on abundant and non-toxic metals like iron, is a promising green approach. tandfonline.comrsc.org For instance, iron-promoted methods for synthesizing substituted quinolines have been developed. tandfonline.com Nanocatalysts, such as Fe3O4 nanoparticles, are also being explored for their high efficiency and reusability in quinoline synthesis. nih.gov

Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG) is a key aspect of sustainable synthesis. tandfonline.com For example, pyrimido[4,5-b]quinolones have been synthesized in water using a p-toluene sulfonic acid catalyst. tandfonline.com

Microwave and Ultrasonic Irradiation: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes, thus reducing energy consumption. researchgate.netnih.gov A green synthetic method for 8-aryl-7,8-dihyro mdpi.comacs.org-dioxolo[4,5-g]quinolin-6(5H)-ones utilizes ultrasonic irradiation with TiO2 nanoparticles as a catalyst. nih.gov

Data on Greener Synthetic Approaches for Quinolines:

| Method | Catalyst/Medium | Key Features | Reference |

| Friedländer Synthesis | Nafion NR50 (solid acid catalyst) / Ethanol | Microwave conditions, environmentally friendly. | mdpi.com |

| Tandem Reaction | Copper iodide (CuI) and L-proline | One-pot synthesis of functionalized quinolines. | tandfonline.com |

| Povarov Reaction | Amberlyst-15 (reusable catalyst) / Ethanol | Eco-friendly, room temperature synthesis. | tandfonline.com |

| One-pot, Three-component Reaction | p-Toluene sulfonic acid (p-TSA) / Water | Eco-friendly green solvent, high yields. | tandfonline.com |

| Cyclization Reaction | Triflic acid (TfOH) / Oxygen | Metal-free and solvent-free conditions. | tandfonline.com |

| Three-component Reaction | Fe3O4 NP-cell / Water | Reusable catalyst, high yields. | nih.gov |

Strategies for Enhancing Regioselectivity and Stereoselectivity

Controlling the position and spatial orientation of functional groups on the quinoline ring is crucial for determining the biological activity of the resulting compounds.

Challenges in Regiocontrol:

The functionalization of the quinoline ring can occur at various positions, and achieving high regioselectivity is a significant challenge. For instance, direct C-H functionalization can lead to mixtures of isomers. nih.gov

Strategies for Regioselective Synthesis:

Directing Groups: The use of directing groups can guide the functionalization to a specific position on the quinoline scaffold. rsc.org

Catalyst Control: The choice of catalyst and ligands can significantly influence the regioselectivity of a reaction. mdpi.comrsc.org For example, rhodium-catalyzed cyclization has been used for the regioselective synthesis of quinoline carboxylates. mdpi.com

One-Pot Methods: Developing one-pot syntheses where regioselectivity is controlled through the reaction cascade can be highly efficient. A one-pot method for synthesizing 6,4-disubstituted quinoline 2,3-dicarboxylates has been developed using a photo-Fries rearrangement. acs.org

Stereoselectivity in Quinoline Synthesis:

Achieving high stereoselectivity is critical when synthesizing chiral quinoline derivatives.

Chiral Auxiliaries: The use of chiral auxiliaries can induce stereoselectivity in reactions, leading to the formation of a specific enantiomer or diastereomer. acs.org

Stereoselective Reactions: The Diels-Alder reaction of 5-vinyl-1-acyl-2-aryl-2,3-dihydro-4-pyridones provides a highly diastereoselective route to octahydroquinolines. acs.org Aza-Michael addition reactions have also been employed for the stereoselective synthesis of 1,2-dihydroquinolinehydrazonopropanoate derivatives. nih.gov

Exploration of Novel Reaction Methodologies and Catalytic Systems

The discovery of new reactions and catalysts is essential for expanding the chemical space of quinoline derivatives and improving synthetic efficiency.

Novel Methodologies:

C-H Bond Functionalization: Direct C-H activation and functionalization is a powerful and atom-economical strategy for modifying the quinoline core. nih.govrsc.org This approach avoids the need for pre-functionalized starting materials. nih.gov

Photocatalysis: Visible-light-mediated reactions offer a green and mild approach to quinoline synthesis and functionalization. rsc.orgmdpi.com Metal-based photocatalysts like [Ru(bpy)3]2+ and fac-Ir(ppy)3 are increasingly used. rsc.org

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from multiple starting materials, which is highly efficient. rsc.org

Advanced Catalytic Systems:

Transition Metal Catalysis: Catalysts based on rhodium, ruthenium, palladium, copper, and cobalt are widely used for various quinoline syntheses and functionalizations. mdpi.comnih.gov For example, palladium-catalyzed Suzuki-Miyaura cross-coupling is used to synthesize 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov

Organocatalysis: The use of small organic molecules as catalysts is a growing area in green chemistry, offering a metal-free alternative. rsc.org

Single-Atom Catalysts: Single-atom iron catalysts have shown superior performance in acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org

Examples of Novel Catalytic Systems for Quinoline Synthesis:

| Catalyst Type | Metal/Compound | Reaction Type | Reference |

| Transition Metal | Rhodium | C-H activation/cyclization | mdpi.com |

| Transition Metal | Ruthenium | Aza-Michael addition/annulation | mdpi.com |

| Transition Metal | Copper | Oxidative cyclization | mdpi.com |

| Transition Metal | Cobalt | C-H bond activation/cyclization | mdpi.com |

| Superacid | Trifluoromethanesulfonic acid (TFA) | Condensation/cyclization | mdpi.com |

| Solid Acid | Nafion NR50 | Friedländer synthesis | mdpi.com |

| Single-Atom Catalyst | Iron | Acceptorless dehydrogenative coupling | organic-chemistry.org |

| Photocatalyst | Phenalenyl-based molecule | C-alkylation via borrowing hydrogen | organic-chemistry.org |

Design Principles for New Chemical Entities based on the (2-Iodoquinolin-3-yl)methanol Scaffold

The this compound scaffold is a valuable starting point for the design of new drugs. nih.gov The iodo group at the C2 position serves as a versatile handle for further functionalization through cross-coupling reactions, while the methanol (B129727) group at C3 can be modified to modulate physicochemical properties and target interactions. mdpi.comscispace.com

Key Design Strategies:

Molecular Hybridization: Combining the quinoline scaffold with other pharmacophores can lead to hybrid molecules with enhanced biological activity. researchgate.net For instance, quinoline-piperazine hybrids have shown promising antimicrobial properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs are crucial for identifying key structural features required for potency and selectivity. benthamscience.com

Introduction of Functional Groups to Block Metabolism: Judicious introduction of groups like fluorine or t-butyl can block metabolic pathways, thereby enhancing the bioavailability and efficacy of the drug candidate. benthamscience.com

Modulation of Physicochemical Properties: The methanol group offers a site for modification to optimize properties like solubility and membrane permeability, which are critical for drug-likeness.

The rational design of new chemical entities based on this scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Iodoquinolin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation of quinoline precursors. A copper-based photoredox catalyst, such as [(DPEPhos)(bcp)Cu]PF6, can promote radical domino cyclization of ynamides or cyanamides containing iodoaryl subunits (e.g., N-benzoyl-N-[(2-iodoquinolin-3-yl)methyl]cyanamide). Optimization involves controlling light intensity, catalyst loading (0.5–2 mol%), and solvent polarity (acetonitrile or DMF). Yields are sensitive to the steric and electronic effects of substituents on the quinoline core .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : and NMR are critical for confirming the structure. The iodo substituent induces deshielding in adjacent protons (e.g., C3–H in quinoline), while the methanol group appears as a singlet at ~4.5 ppm for –CH2OH.

- X-ray Crystallography : Compare bond lengths (e.g., C–I: ~2.09 Å) and angles (e.g., C10–O1–H1O: ~110°) to structurally related compounds like (2-Chloro-8-methylquinolin-3-yl)methanol. Discrepancies >0.05 Å in bond lengths may indicate conformational flexibility .

Advanced Research Questions

Q. How does the iodo substituent in this compound influence its reactivity compared to chloro or bromo analogs?

- Methodological Answer : The iodo group’s polarizability and weaker C–I bond (~234 kJ/mol vs. C–Cl: ~327 kJ/mol) enhance susceptibility to radical abstraction or nucleophilic displacement. For example, in photoredox catalysis, iodine’s leaving-group ability facilitates cyclization to form polycyclic heterocycles like luotonin A. Computational studies (DFT) can quantify substituent effects by comparing activation energies for halogen-specific pathways .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for halogenated quinolines?

- Methodological Answer :

- Case Study : If NMR suggests a planar quinoline ring but crystallography reveals puckering (e.g., dihedral angles >5°), consider dynamic effects in solution vs. solid-state packing.

- Validation : Use temperature-dependent NMR to probe conformational flexibility. For crystallographic outliers (e.g., C–I bond lengths), compare with high-resolution datasets (R-factor <0.05) and adjust refinement parameters (e.g., anisotropic displacement models) .

Q. How can computational models predict the catalytic efficiency of this compound in photoredox reactions?

- Methodological Answer :

- DFT Workflow : Optimize geometries at the B3LYP/6-311+G(d,p) level for ligands and LANL2DZ for metals. Calculate charge transfer (ΔQ) and spin density maps to identify radical intermediates.

- Benchmarking : Correlate computed free energies (ΔG) of methanol binding with experimental rate constants. Halogenation at β-positions (e.g., C2 in quinoline) reduces steric hindrance, enhancing catalyst-substrate interactions .

Experimental Design & Data Analysis

Q. What experimental parameters are critical for optimizing photoredox cyclization of this compound derivatives?

- Methodological Answer :

- Light Source : Use blue LEDs (450 nm, 10–20 mW/cm²) for optimal excitation of Cu(I) catalysts.

- Substrate Scope : Test electron-deficient aryl iodides (e.g., nitro or cyano substituents) to accelerate radical generation.

- Quenching Studies : Add TEMPO (2 equiv.) to confirm radical-mediated pathways via ESR or GC-MS .

Q. How can crystallographic data for this compound inform drug design?

- Methodological Answer :

- Hydrogen Bonding : The methanol group forms intermolecular O–H⋯N bonds (2.7–3.0 Å) with quinoline N1, stabilizing crystal packing. This interaction mimics potential protein-ligand binding (e.g., kinase inhibitors).

- Torsion Angles : Adjust substituents at C8 or C4 to modulate planarity and solubility while retaining bioactivity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.